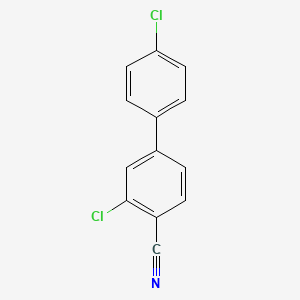

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

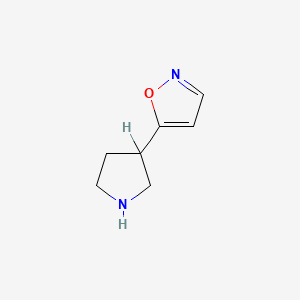

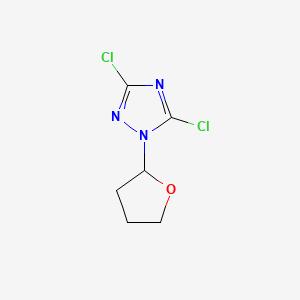

“2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The compound is part of the thiazole family, which has been an important heterocycle in the world of chemistry .

Synthesis Analysis

The synthesis of thiazole-based compounds like “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” often involves reactions with different acyl chlorides and 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones .Molecular Structure Analysis

The molecular structure of “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” is characterized by a thiazole ring, which carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The compound’s structure allows it to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors in biological systems .Chemical Reactions Analysis

Thiazole-based compounds like “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .Aplicaciones Científicas De Investigación

Optical Sensors and Biological Applications

Compounds like 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid, owing to their heteroatom-containing heterocyclic nature, play a significant role in the synthesis of optical sensors. Pyrimidine derivatives, in particular, have found use as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. They also possess a range of biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis and Medicinal Chemistry

The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines demonstrates the versatility of pyrimidine derivatives in creating biologically potent molecules with significant therapeutic importance. These compounds are synthesized through a facile and convenient one-step process, highlighting the synthetic utility of pyrimidine derivatives in medicinal chemistry (Nandha kumar et al., 2001).

Electroluminescent and Photoelectric Materials

Quinazolines and pyrimidines, including derivatives of 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid, have been extensively researched for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These materials are also of interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Central Nervous System (CNS) Acting Drugs

Functional chemical groups within pyrimidine derivatives, such as those in 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid, have been identified as potential lead molecules for the synthesis of CNS-active compounds. These heterocycles, containing nitrogen, sulfur, and oxygen, form the largest class of organic compounds with potential CNS effects ranging from depression and euphoria to convulsion (Saganuwan, 2017).

Direcciones Futuras

Thiazole-based compounds like “2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid” have potential therapeutic applications due to their ability to interact with various biochemical pathways . Future research may focus on developing novel therapeutic agents based on these compounds for a variety of pathological conditions .

Propiedades

IUPAC Name |

2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c15-7(16)4-6-5-18-10(13-6)14-9(17)8-11-2-1-3-12-8/h1-3,5H,4H2,(H,15,16)(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUNTEPVIJNSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)